7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often employ high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include the use of automated synthesizers and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position .
Scientific Research Applications
7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the aryl hydrocarbon receptor, a ligand-dependent transcription factor involved in various biological processes . This interaction can modulate gene expression and influence cellular pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant biological activities, including antimicrobial and antiviral effects.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with unique structural features.
Uniqueness: Its ability to undergo various chemical reactions and its interaction with specific molecular targets make it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H9N5O |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
7-(aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C8H9N5O/c9-3-5-1-2-11-8-6(7(10)14)4-12-13(5)8/h1-2,4H,3,9H2,(H2,10,14) |
InChI Key |
KLCUKOXTCLUYAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)N)N=C1)CN |
Origin of Product |
United States |
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